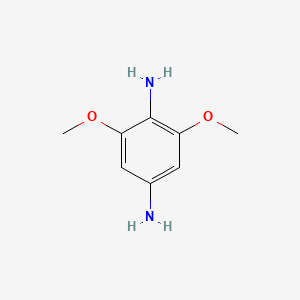

4-Amino-2,6-dimethoxyaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110783-84-1 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2,6-dimethoxybenzene-1,4-diamine |

InChI |

InChI=1S/C8H12N2O2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,9-10H2,1-2H3 |

InChI Key |

XFZQPKVXBFNUKL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1N)OC)N |

Canonical SMILES |

COC1=CC(=CC(=C1N)OC)N |

Other CAS No. |

110783-84-1 |

Origin of Product |

United States |

Contextual Significance of Substituted Anilines in Contemporary Chemical Science

Substituted anilines are fundamental to modern chemical science due to their role as key intermediates in organic synthesis. The amino group's nucleophilicity and the aromatic ring's susceptibility to electrophilic substitution make them highly reactive and adaptable starting materials. The substituents on the aniline (B41778) ring play a crucial role in modulating this reactivity. Electron-donating groups, such as methoxy (B1213986) and methyl groups, increase the electron density of the aromatic ring, activating it towards electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's electron density. acs.org

The strategic placement of these substituents allows for precise control over the regioselectivity of chemical reactions, enabling the synthesis of complex molecules with a high degree of accuracy. This control is vital in the pharmaceutical industry for the creation of targeted drug molecules and in materials science for the design of polymers and dyes with specific optical and electronic properties. The study of substituent effects on the electronic properties of anilines and their oligomers has been a subject of intensive research, employing both experimental and computational methods to understand and predict their behavior. acs.orgacs.org

Unique Structural Features and Electronic Properties of 4 Amino 2,6 Dimethoxyaniline

The structure of 4-Amino-2,6-dimethoxyaniline is distinguished by the presence of an amino group at the C4 position (para) and two methoxy (B1213986) groups at the C2 and C6 positions (ortho) of the benzene (B151609) ring. This specific substitution pattern confers a unique combination of electronic and steric characteristics. The two methoxy groups are strong electron-donating groups through resonance, significantly increasing the electron density of the aromatic ring. This enhanced electron density makes the ring more susceptible to electrophilic substitution reactions.

The amino group, also an activating group, further contributes to the high electron density of the aromatic system. The positioning of the methoxy groups ortho to the amino group creates steric hindrance around the nitrogen atom, which can influence its reactivity in certain reactions. This interplay of electronic activation and steric hindrance is a key aspect of the chemistry of this compound.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 110783-84-1 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Solid |

Overview of Academic Research Trajectories for Aromatic Systems Bearing Amino and Methoxy Functionalities

Strategic Approaches to Regioselective Synthesis

Regioselectivity, the ability to control the position of chemical modifications, is paramount in the synthesis of complex aromatic compounds. For 4-Amino-2,6-dimethoxyaniline, the challenge lies in introducing the amino group specifically at the C4 position of a 1,3-dimethoxybenzene (B93181) framework, which is heavily influenced by the directing effects of the existing methoxy groups.

Multi-Step Pathways from Readily Available Precursors

A common and practical approach to synthesizing this compound involves a sequential functionalization of a simple, commercially available precursor like 3,5-dimethoxyaniline (B133145). A multi-step process allows for the controlled introduction of each functional group, minimizing the formation of unwanted isomers.

One documented pathway involves the protection of the initial amine, followed by nitration and subsequent deprotection and reduction. For instance, a process for a related compound, 2-amino-4,6-dimethoxybenzamide, starts with the protection of 3,5-dimethoxyaniline using trifluoroacetic anhydride. google.com This protected intermediate then undergoes a series of transformations including cyanation, deprotection, and hydration to yield the final product. google.com Such multi-step sequences, while sometimes lengthy, offer a high degree of control over the final molecular architecture.

Targeted Functional Group Transformations: Nitration and Subsequent Reduction Strategies

A cornerstone of aromatic chemistry, the nitration-reduction sequence is a well-established and powerful method for introducing an amino group onto an activated benzene (B151609) ring. The synthesis of this compound can be effectively achieved starting from 1,3-dimethoxybenzene.

The two methoxy groups are ortho-, para-directing, strongly activating the C2, C4, and C6 positions for electrophilic aromatic substitution. Nitration under controlled conditions, typically using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0–5°C), can selectively introduce a nitro group (-NO₂) at the C4 position to yield 1,3-dimethoxy-4-nitrobenzene. The electron-donating nature of the methoxy groups facilitates this reaction, often leading to high yields and regioselectivity. Computational studies using Density Functional Theory (DFT) have confirmed that the para position is favored due to stabilized transition states.

Once the nitro group is in place, it can be converted to the primary amine via reduction. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation is a common and clean method, employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. guidechem.com For example, 2,6-dimethoxynitrobenzene has been successfully reduced to 2,6-dimethoxyaniline (B1294893) with an 80% yield using a Pd/C catalyst and hydrogen gas at room temperature. guidechem.com Other methods include the use of metals in acidic media, such as iron (Fe) in hydrochloric acid, which is a classic and cost-effective approach. researchgate.net

| Step | Precursor | Reagents/Conditions | Intermediate/Product | Typical Yield | Reference |

| Nitration | 1,3-Dimethoxybenzene | HNO₃/H₂SO₄, 0–5°C | 1,3-Dimethoxy-4-nitrobenzene | ~92% | |

| Reduction | 2,6-Dimethoxynitrobenzene (analogue) | H₂, Pd/C, Ethanol, Room Temp. | 2,6-Dimethoxyaniline | 80% | guidechem.com |

| Reduction | General Nitroarenes | Activated Iron (Fe/HCl) | Anilines | High | researchgate.net |

Catalytic Synthesis Innovations

While traditional methods are robust, recent advancements have focused on developing novel catalytic systems to streamline the synthesis of substituted anilines, offering milder reaction conditions, higher atom economy, and new pathways for C-N bond formation.

Transition Metal-Catalyzed Coupling Reactions for Aniline (B41778) Formation (e.g., Gold(I)-Catalysis)

Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. While palladium-catalyzed Buchwald-Hartwig amination is a staple for coupling aryl halides with amines, other metals like gold have emerged as powerful catalysts for unique transformations. thieme-connect.comrsc.org

Gold(I) catalysts, in particular, have been shown to mediate complex multi-component reactions to form substituted anilines. rsc.orgrsc.org For example, a cationic gold(I) catalyst can activate two different alkyne molecules sequentially, leading to a domino reaction that involves pyrrole (B145914) synthesis followed by a Diels-Alder reaction to construct the aniline ring in a modular fashion. rsc.orgrsc.orgresearchgate.net Gold catalysts can play a dual role, activating the nucleophilicity and electrophilicity of substrates to facilitate complex cyclizations and bond formations under mild conditions. researchgate.netacs.orgacs.org

Photocatalytic Dehydrogenative Coupling for Substituted Anilines

Visible-light photocatalysis represents a green and sustainable approach to organic synthesis. This methodology uses light energy to drive chemical reactions, often under ambient temperature and pressure. For aniline synthesis, photocatalytic dehydrogenative coupling has emerged as a novel strategy. rsc.org

This process can involve the coupling of amines with cyclohexanones, which act as aryl surrogates. unica.itresearchgate.net A synergistic system, often employing an iridium-based photosensitizer and a cobalt co-catalyst, can achieve a predetermined C-N bond formation followed by a progressive desaturation of the ring to form the aromatic aniline. unica.itresearchgate.net This method generates water and hydrogen gas as the only stoichiometric byproducts, highlighting its excellent atom economy. unica.it Other approaches utilize heterogeneous photocatalysts, such as mesoporous graphitic carbon nitride (mpg-CN), to mediate the synthesis of anilines from aliphatic ketones and amines. d-nb.info

| Catalysis Type | Catalyst System Example | Reaction Type | Key Features | Reference |

| Gold(I)-Catalysis | Cationic Gold(I) Complexes | Multi-component Domino Reaction | Modular synthesis from simple alkynes. | rsc.orgrsc.org |

| Photocatalysis | Ir-photocatalyst + Co-catalyst | Dehydrogenative Aromatization | Uses cyclohexanones as aryl surrogates; high atom economy. | unica.itresearchgate.net |

| Photocatalysis | Mesoporous Graphitic Carbon Nitride (mpg-CN) | Dehydrogenative Coupling | Heterogeneous, metal-free photocatalyst. | d-nb.info |

Heterogeneous Catalysis for Amination and Reduction Processes

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offer significant advantages in terms of separation, recovery, and reusability. encyclopedia.pub These catalysts are crucial for industrial-scale synthesis and green chemistry applications.

In the context of aniline synthesis, heterogeneous catalysts are widely used for the reduction of nitroarenes. mdpi.comnih.gov Materials such as palladium on carbon (Pd/C), Raney nickel, and iron oxide-based nanomaterials are highly effective for converting nitro compounds to anilines under hydrogenation conditions. guidechem.comrsc.org For example, Fe₂O₃-based nanocatalysts have shown excellent performance and stability in reducing various nitroaromatic compounds under mild conditions. rsc.org

Furthermore, heterogeneous catalysts are being developed for direct amination processes. rsc.organr.fr The "borrowing hydrogen" mechanism, for instance, allows for the direct amination of alcohols using a solid catalyst, avoiding the need for an external hydrogen source and proceeding through alcohol dehydrogenation, imine formation, and subsequent imine hydrogenation. encyclopedia.pubanr.fr

Multi-Component and Domino Reaction Sequences

Multi-component reactions (MCRs) and domino (or cascade) reactions represent highly efficient strategies in organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. rsc.orgcore.ac.uk These processes are characterized by high atom and step economy, reduced waste generation, and simplified purification procedures, aligning well with the principles of green chemistry. core.ac.uk

A notable advancement in the synthesis of substituted anilines is the one-pot, three-component benzannulation reaction. This method allows for the construction of meta-hetarylanilines from readily available starting materials. While not a direct synthesis of this compound, the principles of this methodology are relevant to the construction of highly substituted aniline cores.

One such reaction involves the condensation of 1,3-diketones bearing heterocyclic substituents, acetone, and various amines. acs.org The success of this transformation is largely governed by the electronic properties of the heterocyclic substituent on the 1,3-diketone. Specifically, the presence of an electron-withdrawing heterocycle is crucial for the reaction to proceed efficiently. The reaction is believed to proceed through a sequence of condensation, cyclization, and aromatization steps to yield the corresponding meta-substituted anilines. The yields of these reactions can be significant, ranging from 21% to 85%, demonstrating the synthetic utility of this approach for accessing structurally diverse anilines that are otherwise difficult to prepare. acs.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Yield Range (%) |

| Heterocycle-substituted 1,3-diketone | Acetone | Amine | meta-Hetarylaniline | 21-85 |

Table 1: Overview of Three-Component Benzannulation for meta-Hetarylaniline Synthesis. acs.org

Domino reactions that incorporate rearrangement steps are powerful tools for achieving significant increases in molecular complexity in a single transformation. core.ac.uk Rearrangement reactions, such as the Curtius, Beckmann, and Claisen rearrangements, can be integrated into domino sequences to construct complex aniline derivatives. acs.orgrsc.org

For instance, the Curtius rearrangement of aromatic carboxylic acids provides a pathway to protected anilines and aromatic ureas. acs.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can be trapped by various nucleophiles. The use of reagents like di-tert-butyl dicarbonate (B1257347) or chloroformates with sodium azide allows for the direct conversion of carboxylic acids into carbamates and ureas under relatively mild conditions, compatible with a range of functional groups. acs.org

While a specific domino rearrangement for the direct synthesis of this compound is not prominently reported, the aza-Claisen rearrangement has been utilized as a key step in the synthesis of polysubstituted quinolines from Baylis-Hillman adducts derived from anilines. scispace.com This demonstrates the potential for applying rearrangement strategies to precursors of highly substituted anilines.

Directed Alkylation and Acylation Strategies

The regioselective introduction of alkyl and acyl groups onto the aniline scaffold is a fundamental challenge in the synthesis of specifically substituted derivatives. The directing effects of the existing amino and methoxy substituents play a crucial role in determining the outcome of these reactions.

The Friedel-Crafts alkylation is a classic method for C-C bond formation on aromatic rings. In the context of dimethoxyanilines, achieving high regioselectivity can be challenging due to the presence of multiple activated positions. A novel and highly regioselective Friedel-Crafts alkylation has been developed for 3,5-dimethoxyaniline, a structural isomer of the precursor to this compound. frontiermaterials.net

This method utilizes the reaction of an aldehyde with 3,5-dimethoxyaniline in the presence of trifluoroacetic acid and triethylsilane as a reducing agent. frontiermaterials.net The reaction proceeds with high regioselectivity to produce p-alkylated 3,5-dimethoxyanilines. The preferential substitution at the C4 position is attributed to the formation of an anilinium salt with trifluoroacetic acid, which sterically hinders attack at the C2 position. frontiermaterials.net This approach is adaptable to a variety of aromatic, heteroaromatic, and aliphatic aldehydes, offering a versatile route to 4-substituted 3,5-dimethoxyanilines with yields of up to 93%. frontiermaterials.net

| Substrate | Reagents | Product | Selectivity | Yield (%) |

| 3,5-Dimethoxyaniline | Aldehyde, Trifluoroacetic acid, Triethylsilane | p-Alkyl-3,5-dimethoxyaniline | High | up to 93 |

Table 2: Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline. frontiermaterials.net

Selective N-methylation of primary aromatic amines is a critical transformation, but traditional methods often employ toxic and hazardous reagents like methyl halides or dimethyl sulfate (B86663). rsc.org Green chemistry principles have driven the development of more environmentally benign alternatives. One such approach is the use of dimethyl carbonate (DMC) as a methylating agent in conjunction with faujasite-type zeolite catalysts. rsc.orggoogle.com

This method offers high chemoselectivity for the mono-N-methylation of primary aromatic amines, even in the presence of other nucleophilic functional groups such as hydroxyl, carboxylic acid, and amide groups. rsc.org The reaction of anilines with DMC over NaY faujasite proceeds with exclusive formation of N-methylanilines, with selectivities up to 99% and isolated yields ranging from 74% to 99%. rsc.org The zeolite catalyst activates the DMC, allowing the reaction to occur at lower temperatures (e.g., 90 °C) than typically required for DMC-mediated methylations. rsc.org A proposed mechanism involves the formation of carbamate (B1207046) and N-methylcarbamate intermediates. google.com This process exemplifies a waste-free synthesis with low environmental impact. researchgate.net

| Substrate | Methylating Agent | Catalyst | Product | Selectivity (%) | Yield (%) |

| Primary Aromatic Amines | Dimethyl Carbonate | Faujasite Zeolites | Mono-N-methylanilines | 92-98 | 72-93 |

| Functionalized Anilines | Dimethyl Carbonate | NaY Faujasite | Mono-N-methylanilines | up to 99 | 74-99 |

Table 3: Selective N-Methylation of Aromatic Amines using Dimethyl Carbonate. rsc.orggoogle.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. rug.nl This involves considering factors such as atom economy, E-factor, solvent and catalyst choice, and the reduction of hazardous waste. rsc.orgrug.nl

The synthesis of anilines often involves nitration followed by reduction, which can generate significant waste and use hazardous reagents like nitric acid. uantwerpen.be Greener alternatives focus on avoiding such steps where possible. For instance, the catalytic transfer hydrogenation of nitroarenes using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst can minimize the formation of byproducts compared to traditional methods like Fe/HCl reduction. uantwerpen.be

The use of mechanochemistry, where mechanical force drives chemical reactions, offers a solvent-free or solvent-minimized approach to synthesis, aligning with green chemistry principles. acs.org While not specifically reported for this compound, mechanochemical methods have been successfully applied to the reduction of nitroarenes to anilines. acs.org

Furthermore, the choice of solvents and catalysts is paramount. The use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the application of reusable heterogeneous catalysts are all strategies that contribute to a greener synthetic route. rsc.orgtandfonline.com For example, a microwave-assisted, three-component synthesis of tetrahydropyrimido[4,5-b]quinolines from 6-amino-2,4-dimethoxypyrimidine demonstrated significantly improved green metrics (e.g., higher atom efficiency and lower E-factor) compared to conventional heating methods. rsc.org The evaluation of green chemistry metrics, such as atom economy, E-factor, process mass intensity (PMI), and solvent intensity (SI), provides a quantitative assessment of the environmental performance of a synthetic process. rsc.orgrug.nl

| Green Chemistry Principle | Application in Aniline Synthesis |

| Prevention | Designing syntheses to minimize waste. rug.nl |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. rsc.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. uantwerpen.be |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. acs.orgtandfonline.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure; use of microwave irradiation. rsc.org |

| Use of Renewable Feedstocks | Using renewable raw materials where technically and economically practicable. uantwerpen.be |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. rug.nl |

| Catalysis | Using catalytic reagents (as selective as possible) over stoichiometric reagents. rsc.orggoogle.com |

Table 4: Application of Green Chemistry Principles in Aniline Synthesis.

Solvent-Free and Atom-Economical Approaches

The principles of green chemistry encourage the reduction or elimination of solvents, which are often a major contributor to chemical waste. Furthermore, maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the final product—is a key goal. Methodologies such as microwave-assisted synthesis and reactions in ionic liquids exemplify these principles.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times while enabling solvent-free conditions. researchgate.net In one example, the synthesis of asymmetric star-shaped 2,5-dimethoxyphenylamino-1,3,5-triazine derivatives was achieved by reacting 2,5-dimethoxyaniline (B66101) with a substituted triazine under microwave irradiation without any solvent. researchgate.net The aniline derivative served as both the nucleophile and the liquid phase to homogenize the reaction mixture. researchgate.net This approach not only eliminates the need for a separate solvent but also simplifies the purification process and reduces energy consumption. researchgate.net

Another significant advancement is the use of ionic liquids (ILs) as both catalyst and solvent. A Brønsted acidic ionic liquid, [bsmim][NTf2], has been successfully employed to catalyze the Friedel-Crafts reaction between various anilines and aldehydes under solvent-free conditions to produce triarylmethanes. rsc.org This method avoids the use of volatile organic solvents and often allows for the recovery and reuse of the ionic liquid catalyst. rsc.org The reaction conditions for this methodology are summarized in the table below.

| Reactants | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde + Aniline | [bsmim][NTf2] (20) | 80 | 1.5 | 90 | rsc.org |

| 4-Nitrobenzaldehyde + Aniline | [bsmim][NTf2] (20) | 80 | 1.5 | 86 | rsc.org |

| Benzaldehyde + N,N-dimethylaniline | [bsmim][NTf2] (20) | 80 | 12.0 | 89 | rsc.org |

| 4-Nitrobenzaldehyde + N,N-dimethylaniline | [bsmim][NTf2] (20) | 80 | 6.0 | 95 | rsc.org |

These solvent-free approaches significantly improve the environmental footprint of aniline derivative synthesis by minimizing waste and enhancing reaction efficiency.

Sustainable Catalysis and Reaction Conditions Optimization

The replacement of stoichiometric reagents and precious metal catalysts with more sustainable, earth-abundant alternatives is a cornerstone of green synthesis. Iron, being inexpensive and environmentally benign, has gained prominence as a catalyst for various organic transformations.

A notable example is the direct C-H bond amination of arenes using an iron catalyst to produce primary anilines. amazonaws.com A practical synthesis of 4-bromo-2,6-dimethoxyaniline (B1595566) was achieved from 1-bromo-3,5-dimethoxybenzene (B32327) using iron(II) sulfate heptahydrate as the catalyst. amazonaws.com This reaction proceeds at room temperature in a mixture of acetonitrile (B52724) and water, representing a significant improvement over traditional methods that may require high temperatures and hazardous reagents. amazonaws.com The reaction mixture is simply stirred for 16 hours, after which the product can be isolated in good yield. amazonaws.com

The optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. This process often involves systematically varying parameters such as temperature, catalyst loading, reactant concentration, and reaction time. acs.org Modern approaches frequently employ Design of Experiments (DoE) and self-optimization algorithms to efficiently map the reaction space and identify optimal conditions. acs.org For instance, in the development of a synthesis for an EGFR kinase inhibitor, a self-optimizing flow reactor was used to adjust four different parameters, ultimately achieving a yield of 89% for the final product. acs.org

Optimization can also involve the choice of catalyst and reaction medium. In a study on the synthesis of bioactive propargylamine (B41283) scaffolds, an initial optimization phase focused on selecting the best catalyst and solvent before proceeding to vary other parameters. acs.org Similarly, microwave-assisted syntheses can be optimized by adjusting the irradiation power and time, as demonstrated in the preparation of tetrahydropyrimido[4,5-b]quinolin derivatives, where different power levels were tested to find the most efficient conditions. rsc.org

The following table details the optimized conditions for an iron-catalyzed C-H amination reaction.

| Substrate (0.5 mmol) | Catalyst (mol%) | Reagent (1.5 equiv) | Solvent (1.5 mL) | Temperature (°C) | Time (h) | Reference |

| 1-Bromo-3,5-dimethoxybenzene | FeSO4·7H2O (10) | MsONH3OTf (2) | MeCN/H2O (2/1) | 25 | 16 | amazonaws.com |

By focusing on sustainable catalysts like iron and employing systematic optimization strategies, chemists can develop synthetic routes that are not only more efficient but also significantly safer and more environmentally friendly.

Aromatic Ring Functionalization and Substitution Patterns

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic and steric effects of its substituents: one amino (-NH₂) group and two methoxy (-OCH₃) groups. These groups dictate the regioselectivity of substitution reactions on the benzene ring.

Electrophilic Aromatic Substitution Reactions: Regiodirecting Effects of Methoxy and Amino Groups

The amino and methoxy groups are both strong activating groups and ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com This is due to their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during the reaction. masterorganicchemistry.com In this compound, the positions ortho to the amino group (C3 and C5) are also meta to the methoxy groups, and the positions ortho to the methoxy groups (C3 and C5) are also ortho to the amino group. The para position to the amino group is occupied by a methoxy group, and the para positions to the methoxy groups are occupied by the amino group and the other methoxy group, respectively.

The strong electron-donating nature of the amino and methoxy groups makes the aromatic ring of this compound highly nucleophilic and thus very reactive towards electrophiles. The directing effects of these substituents are synergistic, strongly favoring substitution at the C3 and C5 positions. The steric hindrance from the two methoxy groups at the C2 and C6 positions can influence the approach of the electrophile.

| Reaction Type |

Table 1: Predicted outcomes of electrophilic aromatic substitution reactions on this compound.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) is generally less common for electron-rich aromatic rings unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. libretexts.org For this compound itself, direct SNAᵣ is unlikely due to the absence of a suitable leaving group and the electron-donating nature of the substituents.

However, derivatives of this compound can undergo SNAᵣ. For instance, if a halogen were introduced onto the ring, its displacement by a nucleophile would be influenced by the existing amino and methoxy groups. The electron-donating groups would disfavor the formation of the negatively charged Meisenheimer complex intermediate, making the reaction challenging. libretexts.org Nevertheless, under specific conditions, such as the use of a strong nucleophile and a good leaving group, SNAᵣ could potentially occur. For example, in related dichloro- and trichloroaniline systems, methoxy groups have been introduced via nucleophilic displacement of chlorine using sodium methoxide.

Redox Chemistry of the Aniline Moiety

The aniline moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of products with different properties and applications.

Oxidative Transformations: Formation of Quinone Derivatives and Oligomers

The oxidation of anilines can be a complex process, often yielding polymeric materials or quinone-like structures. The presence of the electron-donating amino and methoxy groups in this compound facilitates oxidation. rsc.org

Electrochemical or chemical oxidation of substituted anilines, including those with methoxy groups, can lead to the formation of polymers like polyaniline. rsc.orgscielo.brresearchgate.net The polymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. The methoxy groups are known to lower the oxidation potential of the monomer. rsc.org The resulting polymers often exhibit interesting electrochromic properties. scielo.br

In some cases, oxidation can lead to the formation of quinone derivatives. For example, the oxidation of related dimethoxyanilines can yield benzoquinones. The specific products formed depend on the oxidant used and the reaction conditions. For instance, the oxidation of 2,6-dimethoxyphenol (B48157) with 3,4-dimethoxyaniline (B48930) using an iron catalyst resulted in the formation of a benzoquinone anil. acs.org

| Oxidizing Agent |

Table 2: Potential products from the oxidation of this compound.

Reductive Conversions and Stability

The aniline moiety is generally stable to many reducing agents. However, under forcing conditions, the aromatic ring or the substituents could be reduced. Catalytic hydrogenation of aromatic nitro compounds to form anilines is a common reaction. epa.govgoogle.com If this compound were subjected to strong reducing conditions, the aromatic ring could potentially be saturated to form a substituted cyclohexylamine.

Studies on related N,N-dimethyl-2,6-dimethoxyaniline have shown that reduction with alkali metals can lead to the cleavage of the carbon-oxygen bond of the methoxy groups. researchgate.net The primary amino group in this compound is expected to accelerate the rate of such cleavage compared to its dimethylated counterpart.

Amine Reactivity and Derivatization

The primary amino group of this compound is a key site for chemical modifications, allowing for the synthesis of a wide range of derivatives. msu.edu

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and basic. It can readily react with electrophiles. Common derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts. msu.edu

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. researchgate.net

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring.

The steric hindrance provided by the two ortho-methoxy groups can influence the reactivity of the amino group, potentially slowing down reactions with bulky electrophiles.

| Reagent |

Table 3: Common derivatization reactions of the amino group in this compound.

Role of Methoxy Groups in Modulating Aromatic Reactivity

The methoxy groups are strong electron-donating groups due to the resonance effect, where the lone pairs of electrons on the oxygen atoms are delocalized into the benzene ring. cymitquimica.comlibretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene.

This activating effect is particularly pronounced at the positions ortho and para to the methoxy groups. In the case of this compound, the methoxy groups at the 2 and 6 positions, along with the amino group at the 4 position (which is also an activating group), create a highly electron-rich aromatic system. This enhanced electron density facilitates electrophilic substitution at the remaining unsubstituted positions on the ring. The combined activating effect of these groups makes the molecule highly reactive towards electrophiles.

The table below summarizes the activating nature of the methoxy group in comparison to other substituents.

| Substituent | Nature | Directing Effect |

| -OCH₃ | Activating | Ortho, Para |

| -NH₂ | Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -Cl | Deactivating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

This table provides a general overview of substituent effects.

The methoxy groups at the ortho positions to the amino group exert a significant steric influence on reactions involving the amino group and the aromatic ring. This steric hindrance can affect the approach of reagents and influence the regioselectivity and stereoselectivity of reactions.

The positioning of both methoxy groups adjacent to the amino functionality generates considerable steric hindrance around the nitrogen atom. This can influence the reactivity in processes like N-alkylation or N-arylation by impeding the approach of bulky electrophiles. In electrophilic aromatic substitution reactions, the steric bulk of the methoxy groups can direct incoming electrophiles to the less hindered positions. masterorganicchemistry.com For instance, in disubstituted benzenes, when electronic effects are comparable at multiple sites, the electrophile tends to attack the position with the least steric hindrance. masterorganicchemistry.com

Furthermore, the electronic properties of the methoxy groups can also play a role in determining the reaction pathway and, consequently, the stereoselectivity. In certain reactions, a change in the electronic nature of the substituents can lead to a change in the reaction mechanism, for example, from a polar SNAr mechanism to a single electron transfer (SET) pathway in nucleophilic aromatic substitution reactions of substituted anilines. nih.gov The interplay between steric and electronic effects of substituents is a critical factor in controlling the stereochemical outcome of reactions. acs.orgcdnsciencepub.comnih.govsit.edu.cn

Derivatization and Functionalization of 4 Amino 2,6 Dimethoxyaniline As a Building Block

Synthesis of Advanced Organic Intermediates and Precursors

The bifunctional nature of 4-Amino-2,6-dimethoxyaniline makes it a suitable candidate for creating larger, more complex intermediates for various chemical industries.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While aromatic diamines are common starting materials, the specific substitution pattern of the precursor is crucial for determining the resulting heterocyclic core.

Benzimidazoles: The formation of the benzimidazole ring system typically requires the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid or aldehyde. organic-chemistry.orgresearchgate.nettuiasi.ro This reaction involves the two adjacent amino groups cyclizing to form the five-membered imidazole ring fused to the benzene (B151609) ring. enpress-publisher.com As this compound is a para-phenylenediamine (a 1,4-diamine), its amino groups are not positioned correctly for the standard intramolecular cyclization needed to form the benzimidazole scaffold.

Quinazolines: The synthesis of quinazolines often proceeds from ortho-amino-substituted benzonitriles, benzamides, or benzaldehydes. organic-chemistry.orgnih.gov For instance, a common route involves the reaction of 2-aminobenzonitriles with various reagents to build the fused pyrimidine ring. google.comresearchgate.net The structure of this compound does not lend itself directly to these established synthetic pathways for quinazoline formation.

Aromatic diamines are essential monomers for the synthesis of high-performance polymers such as polyimides. These polymers are known for their exceptional thermal stability and mechanical strength. vt.edu The general process involves a two-step reaction where a diamine is reacted with a dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu

This compound, being a functional aromatic diamine, can theoretically be used in such polycondensation reactions. The presence of methoxy (B1213986) groups on the diamine monomer can influence the properties of the resulting polymer by altering chain packing, solubility, and thermal characteristics. scielo.br For example, amino-terminated aniline (B41778) oligomers have been successfully used as monomers to create novel electroactive polyimides. ysu.am While the principle is established, specific research detailing the use of this compound as a monomer for polyimide synthesis is not extensively documented in the available literature.

| Polymer Type | General Monomers | Typical Reaction Conditions | Key Properties |

|---|---|---|---|

| Aromatic Polyimide | Aromatic Diamine (e.g., ODA) + Aromatic Dianhydride (e.g., PMDA) | Two-step process in aprotic polar solvent (e.g., DMAc, NMP) | High thermal stability, excellent mechanical properties, chemical resistance |

Development of Complex Molecular Architectures

The functional groups on this compound allow for its incorporation into a range of larger, functionalized molecular systems.

Chalcones: The synthesis of amino chalcones is typically achieved through the Claisen-Schmidt condensation of an amino-substituted acetophenone with an aromatic aldehyde. asianpubs.orgnih.govresearchgate.net This reaction requires a methyl ketone functional group adjacent to the aromatic ring, which is not present in this compound. Therefore, it is not a direct precursor for chalcone synthesis via this standard method.

Quinolones: Quinolone synthesis can be achieved through various cyclization strategies, such as the Gould-Jacobs reaction, which often starts with an aniline derivative reacting with a malonate derivative. nih.gov Other modern methods involve transition-metal-catalyzed reactions of substrates like o-iodoanilines. nih.gov Direct incorporation of this compound into the quinolone core is not described in these common synthetic routes.

Benzoxazines: Polybenzoxazines are a class of phenolic resins with high thermal stability. Their synthesis generally involves the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. researchgate.netresearchgate.net Diamines can be used to create bifunctional benzoxazine monomers, which can lead to cross-linked polymers. nih.gov The use of this compound in this context would theoretically yield a bis-benzoxazine structure, though specific examples are not readily found.

Non-covalent interactions are key to the formation of supramolecular assemblies. Aromatic diamines like para-phenylenediamine (the parent compound of this compound) are known to act as ligands, linking metal centers to form coordination polymers. rsc.orgul.ie The amino groups can coordinate to metal ions, while also being available for hydrogen bonding. The methoxy groups on this compound could further influence these interactions through steric effects or by acting as weak hydrogen bond acceptors, potentially leading to novel supramolecular structures.

Structure-Reactivity Relationships in Derived Compounds

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Electronic Effects: The two methoxy groups are strongly electron-donating, which increases the electron density on the aromatic ring and enhances the nucleophilicity of the two amino groups. This activation would make the molecule more reactive towards electrophiles compared to unsubstituted p-phenylenediamine.

Steric Effects: The methoxy groups are located ortho to one of the amino groups. This creates significant steric hindrance around that nitrogen atom, potentially leading to regioselectivity in reactions. Reactions may preferentially occur at the less hindered amino group (at position 4).

Reactivity of Amino Groups: The presence of two primary amine groups allows for difunctionalization. This makes the molecule a potential cross-linker in polymer chemistry or a building block for symmetric molecular architectures. However, controlling the reaction to achieve mono-functionalization at a specific site would be challenging without the use of protecting groups.

| Compound Name |

|---|

| This compound |

| Benzimidazole |

| Quinazoline |

| Polyimide |

| Poly(amic acid) |

| Chalcone |

| Quinolone |

| Benzoxazine |

| para-Phenylenediamine |

| 4,4'-Oxydianiline (ODA) |

| Pyromellitic dianhydride (PMDA) |

Modulating Electronic and Steric Effects through Derivatization

The reactivity and properties of this compound are governed by a delicate interplay of electronic and steric effects originating from its substituent groups. Derivatization of one or both amino groups provides a powerful tool to fine-tune these properties for specific synthetic applications.

Electronic Effects: The aniline scaffold is inherently electron-rich due to the presence of three powerful electron-donating groups: the amino group at C4 and the two methoxy groups at C2 and C6. These groups increase the electron density of the benzene ring through resonance and inductive effects, making the molecule highly nucleophilic and susceptible to electrophilic attack.

Steric Effects: A defining feature of this compound is the steric hindrance around the amino group at the C1 position, created by the two adjacent methoxy groups. This phenomenon, often referred to as the "ortho effect," has profound consequences for the molecule's reactivity. vedantu.comwikipedia.org The bulky ortho substituents can physically obstruct the lone pair of electrons on the C1-nitrogen, impeding its ability to act as a base or a nucleophile. vedantu.comquora.com This steric inhibition of protonation makes ortho-substituted anilines generally weaker bases than their meta or para isomers, regardless of the substituent's electronic nature. cgchemistrysolutions.co.instackexchange.com

Furthermore, the steric clash forces the C1-amino group to twist out of the plane of the benzene ring, which can disrupt the resonance between the nitrogen lone pair and the aromatic π-system. wikipedia.orgcgchemistrysolutions.co.in Derivatizing the C1-amino group with even bulkier substituents will exacerbate these steric interactions, further isolating it and potentially directing reactions towards the more accessible C4-amino group. This differential steric environment between the two amino groups is a key feature that can be exploited for regioselective synthesis.

| Derivatizing Group (at C1-NH₂) | Expected Primary Electronic Effect | Expected Primary Steric Effect | Impact on Basicity of C1-NH₂ |

|---|---|---|---|

| -H (unmodified) | Strongly electron-donating | Moderate (from ortho -OCH₃) | Reduced by ortho effect |

| -COCH₃ (Acetyl) | Electron-withdrawing | Increased steric hindrance | Significantly decreased |

| -CH₃ (Methyl) | Electron-donating | Slightly increased steric hindrance | Slightly decreased (steric effect outweighs electronic) |

| -SO₂R (Sulfonyl) | Strongly electron-withdrawing | Significantly increased steric hindrance | Drastically decreased |

Impact of Substitution on Reaction Pathways and Yields

The strategic derivatization of this compound directly influences subsequent reaction pathways and the efficiency of synthetic transformations. By altering the electronic and steric profile of the molecule, chemists can direct the course of a reaction and optimize product yields.

Impact on Reaction Pathways: The differential reactivity of the two amino groups is a central theme in the functionalization of this building block. The C4-amino group, being sterically unhindered, is generally more accessible to bulky reagents. This allows for selective derivatization at the C4 position while leaving the sterically encumbered C1-amino group untouched. For example, a reductive amination or acylation using a large electrophile would likely favor reaction at the para-amino group.

Conversely, the C1-amino group can be targeted by smaller reagents or under conditions that overcome the steric barrier. Protecting the more reactive C4-amino group (e.g., by converting it to an amide) is a common strategy to force reactions to occur at the C1 position or on the aromatic ring itself. Once one group is functionalized, its electronic nature will influence the reactivity of the other. An electron-withdrawing substituent at C4 will decrease the nucleophilicity of the C1-amino group, while an electron-donating group will have the opposite effect.

Impact on Reaction Yields: Steric hindrance is a critical factor affecting reaction yields. Reactions involving the C1-amino group often proceed with lower yields compared to those at the C4 position, particularly when bulky reactants are involved. nih.gov For instance, the synthesis of N-substituted derivatives at the C1 position may require harsher reaction conditions or specialized catalysts to achieve acceptable yields, which can sometimes lead to the formation of side products.

However, the strong electron-activating nature of the substituents can also have a positive impact on yields by increasing the rate of desired reactions, such as electrophilic aromatic substitution. The key is to find a balance where the electronic activation is not completely negated by steric repulsion. In a study detailing the synthesis of a related compound, 4-bromo-2,6-dimethoxyaniline (B1595566), an iron-catalyzed C-H amination of 1-bromo-3,5-dimethoxybenzene (B32327) resulted in a 61% isolated yield of a mixture of isomers, demonstrating the feasibility of functionalizing sterically hindered positions on this type of scaffold. amazonaws.com Similarly, derivatization of the related 4-methoxy-2,6-dimethylaniline to form a sulfonamide proceeded with a modest 17% yield, which highlights the challenges that can be associated with reactions on sterically crowded anilines. chemicalbook.com

| Reaction Type | Target Site | Anticipated Controlling Factor | Expected Yield Trend | Example Reference Principle |

|---|---|---|---|---|

| Acylation with Bulky Acyl Chloride | C4-NH₂ | Steric Accessibility | Higher | Selective amination of sterically distinct groups. nih.gov |

| Acylation with Bulky Acyl Chloride | C1-NH₂ | Steric Hindrance | Lower | Ortho effect inhibiting reactivity. quora.com |

| Protonation (Basicity) | C1-NH₂ | Steric Inhibition of Protonation | Lower basicity vs C4-NH₂ | General principle for ortho-substituted anilines. cgchemistrysolutions.co.in |

| Electrophilic Aromatic Substitution | C3 or C5 | Electronic Activation vs. Sterics | Moderate to Good | High reactivity of electron-rich anilines. wikipedia.org |

| C-H Amination | C4 (para to one OMe) | Directing effects of substituents | Moderate | Synthesis of 4-bromo-2,6-dimethoxyaniline. amazonaws.com |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 4-Amino-2,6-dimethoxyaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a definitive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to be relatively simple and highly informative. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons at the C3 and C5 positions would be chemically equivalent, giving rise to a single singlet. The integration of this signal would correspond to two protons. The two methoxy (B1213986) groups at the C2 and C6 positions are also equivalent and would produce a sharp singlet integrating to six protons. The primary amine group at the C4 position would exhibit a broad singlet, the chemical shift of which can be influenced by solvent and concentration, corresponding to two protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms. For this compound, six distinct carbon signals are expected. The two equivalent methoxy carbons would appear as a single signal in the upfield region. The aromatic region would display four signals: one for the two equivalent aromatic carbons bearing protons (C3 and C5), one for the two equivalent carbons bearing the methoxy groups (C2 and C6), one for the carbon attached to the amino group (C4), and one for the carbon at the C1 position. The chemical shifts would be influenced by the electron-donating effects of the amino and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H (C3, C5) | ~6.0-6.5 | ~90-100 |

| Methoxy H (OCH₃) | ~3.8 | ~55-60 |

| Amino H (NH₂) | Variable (broad) | - |

| C1 | - | ~130-140 |

| C2, C6 | - | ~150-160 |

| C3, C5 | - | ~90-100 |

| C4 | - | ~140-150 |

| OCH₃ | - | ~55-60 |

Note: These are estimated chemical shift ranges based on analogous structures and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, the COSY spectrum would be expected to be very simple, showing no cross-peaks in the aromatic region, confirming the magnetic equivalence of the two aromatic protons. youtube.comresearchgate.netscience.govsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. youtube.comresearchgate.netscience.govsdsu.educolumbia.edu The HSQC spectrum would show a cross-peak connecting the aromatic proton signal to the corresponding aromatic carbon signal, and another cross-peak linking the methoxy proton signal to the methoxy carbon signal. This provides an unambiguous assignment of the protonated carbons.

A correlation from the methoxy protons to the C2 and C6 carbons.

Correlations from the aromatic protons at C3 and C5 to the surrounding carbons (C1, C2/C6, and C4).

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present and the electronic nature of the molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. researchgate.netwpmucdn.comorgchemboulder.comlibretexts.org

N-H Stretching: The primary amine group would exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aryl ether methoxy groups would produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3400-3500 | Medium |

| N-H Symmetric Stretch | ~3300-3400 | Medium |

| Aromatic C-H Stretch | ~3000-3100 | Weak to Medium |

| Aliphatic C-H Stretch | ~2850-2960 | Medium |

| C=C Aromatic Stretch | ~1450-1600 | Medium to Strong |

| N-H Bend | ~1580-1650 | Medium |

| C-O Asymmetric Stretch | ~1200-1275 | Strong |

| C-O Symmetric Stretch | ~1000-1075 | Strong |

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol or methanol, would show absorptions characteristic of a substituted benzene (B151609) ring. The amino and methoxy groups are strong auxochromes, which are expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene. rsc.orgresearchgate.netresearchgate.netepa.govajrsp.com Two main absorption bands would be anticipated, similar to other anilines. The electronic transitions are influenced by the delocalization of the nitrogen lone pair and the oxygen lone pairs of the methoxy groups into the aromatic π-system.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. miamioh.eduyoutube.comnih.govlibretexts.orgyoutube.com

For this compound (C₈H₁₂N₂O₂), the molecular weight is 168.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 168. Due to the presence of two nitrogen atoms, this molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a significant peak at m/z 153 (M-15).

Loss of formaldehyde (CH₂O): Another possible fragmentation from a methoxy group, resulting in a peak at m/z 138 (M-30).

Loss of a larger fragment: Cleavage of the ether bond could also lead to other characteristic fragments.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy, further solidifying the structural assignment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 168 | Molecular Ion [M]⁺˙ | [C₈H₁₂N₂O₂]⁺˙ |

| 153 | [M - CH₃]⁺ | [C₇H₉N₂O₂]⁺ |

| 138 | [M - CH₂O]⁺˙ | [C₇H₁₀N₂O]⁺˙ |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular architecture of this compound, including bond lengths, bond angles, and intermolecular interactions.

Hypothetical Crystallographic Data for this compound:

To illustrate the type of data obtained from such an analysis, a hypothetical data table is presented below. This data is based on typical values for similar aromatic amine compounds and should not be considered as experimentally verified data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 905.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

Key Insights from X-ray Crystallography:

Molecular Conformation: The analysis would reveal the planarity of the benzene ring and the orientation of the amino and dimethoxy substituent groups.

Intermolecular Interactions: Crucial information on hydrogen bonding (N-H···O or N-H···N interactions) and potential π-π stacking between aromatic rings would be elucidated, which governs the packing of molecules in the crystal lattice.

Bond Parameters: Precise measurements of C-N, C-O, and C-C bond lengths and angles would offer insights into the electronic effects of the substituents on the aromatic ring.

Microscopic and Elemental Analysis Techniques (e.g., FESEM, EDX, Elemental Analysis)

To complement the structural data from X-ray crystallography, microscopic and elemental analysis techniques are employed to characterize the morphology, surface features, and elemental composition of the compound.

Field Emission Scanning Electron Microscopy (FESEM):

FESEM is a high-resolution imaging technique used to visualize the surface morphology of a material. For a crystalline powder of this compound, FESEM would reveal:

Crystal Habit: The external shape and size of the crystals.

Surface Topography: Details about the surface features, such as steps, defects, or agglomeration of particles.

Energy-Dispersive X-ray Spectroscopy (EDX):

Often coupled with FESEM, EDX is an analytical technique used for the elemental analysis of a sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from each element, allowing for their identification and quantification. An EDX analysis of this compound would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O) and provide their relative atomic percentages.

Elemental Analysis:

Combustion analysis is a fundamental technique to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₁₂N₂O₂) to ascertain the purity of the sample.

Hypothetical Elemental Analysis Data for this compound:

| Element | Theoretical (%) |

| Carbon | 57.13 |

| Hydrogen | 7.19 |

| Nitrogen | 16.65 |

| Oxygen | 19.02 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

There are no specific studies applying quantum chemical calculations to determine the electronic structure and reactivity of 4-Amino-2,6-dimethoxyaniline.

Density Functional Theory (DFT) for Molecular Optimization and Properties Prediction

No published research was found that utilizes Density Functional Theory (DFT) to optimize the molecular structure of this compound or to predict its electronic and chemical properties. While DFT is a standard method for investigating similar molecules, its application to this specific compound has not been documented.

HOMO/LUMO Analysis and Frontier Molecular Orbital Theory

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for understanding its chemical reactivity and electronic transitions, has not been reported in the scientific literature. Consequently, data regarding its HOMO-LUMO energy gap and other parameters derived from Frontier Molecular Orbital Theory are unavailable.

Molecular Dynamics and Conformational Analysis

No studies employing molecular dynamics simulations to investigate the conformational landscape, solvent interactions, or dynamic behavior of this compound could be identified.

Reaction Pathway Modeling and Transition State Characterization

The scientific literature lacks research on the modeling of reaction pathways involving this compound. As a result, there is no information on the characterization of transition states for reactions in which this compound participates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available computational studies focused on predicting the spectroscopic parameters (such as IR, Raman, UV-Vis, or NMR spectra) of this compound. Therefore, a comparison and validation of theoretical spectra with experimental data have not been performed.

Computational Screening for Structure-Property Relationships in Derived Systems

No research has been published on the use of computational screening methods to investigate structure-property relationships in systems or derivatives of this compound.

Applications in Materials Science and Organic Electronics

Precursors for Conductive Polymers and Organic Electronic Materials

Substituted anilines are fundamental monomers for the synthesis of polyanilines (PANI), a major class of conductive polymers. The electrical and physical properties of these polymers can be finely tuned by introducing functional groups onto the aniline (B41778) ring. Isomers of the subject compound, such as 2,6-dimethoxyaniline (B1294893), are utilized as building blocks in the production of polymers. innospk.com

The polymerization of aniline derivatives typically proceeds via chemical or electrochemical oxidation, leading to the formation of a polymer backbone with alternating benzene (B151609) rings and nitrogen atoms. The presence of two electron-donating methoxy (B1213986) groups on the aniline ring, as in the case of 4-Amino-2,6-dimethoxyaniline, is expected to lower the oxidation potential of the monomer, potentially facilitating the polymerization process.

Polymers derived from dimethoxy-substituted anilines, such as poly(2,5-dimethoxyaniline), have been synthesized and characterized. researchgate.net These polymers often exhibit improved solubility in common organic solvents compared to unsubstituted polyaniline, which is a significant advantage for processing and device fabrication. researchgate.net While specific studies detailing the synthesis and conductivity of poly(this compound) are not widely available, the structural similarities to other soluble and electroactive substituted polyanilines suggest its potential as a precursor for processable conductive materials for applications in organic electronics.

Components in Organic Light-Emitting Diodes (OLEDs) and Emissive Systems

A comprehensive review of scientific literature did not yield specific examples of this compound being utilized as a component in the fabrication of Organic Light-Emitting Diodes (OLEDs) or other emissive systems. Aniline derivatives are used to build more complex molecules that form the emissive or charge-transport layers in OLEDs, but the direct application of this specific compound is not documented in available research.

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks. The use of aromatic amines as nodes in the construction of imine-linked COFs is a common strategy. However, a detailed search of scientific literature did not identify studies where this compound was specifically used as a building block for the synthesis of COFs.

Development of Molecular Diodes and Unimolecular Rectifiers

There is currently limited information available in the public scientific domain regarding the application of this compound in the development of molecular diodes or unimolecular rectifiers.

Role in Dye and Pigment Chemistry

Aromatic amines are foundational precursors in the synthesis of a vast array of synthetic dyes, particularly azo dyes. The general synthesis involves a two-step process: the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species such as a phenol (B47542) or another aniline.

The structural isomer, 2,6-dimethoxyaniline, is known to be a key building block in the production of dyes. innospk.com The presence of an amino group on this compound makes it a suitable candidate for the first step, conversion to a diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to produce a wide range of colors. The methoxy groups on the ring act as auxochromes, which can modify the color and fastness properties of the resulting dye. While specific dyes synthesized directly from this compound are not prominently featured in the literature, its chemical nature strongly supports its potential as a precursor in dye and pigment chemistry.

Ligands and Catalysts in Advanced Chemical Processes

The application of this compound in the synthesis of ligands for metal catalysts or as a catalyst itself is not well-documented in the available scientific and patent literature. While amino groups are common coordinating sites in ligands, specific research detailing the use of this compound in catalysis has not been identified.

Advanced Analytical Methodologies Utilizing 4 Amino 2,6 Dimethoxyaniline

Application as a Coupling Agent in Spectrophotometric Determination

4-Amino-2,6-dimethoxyaniline and its isomers serve as effective coupling agents in spectrophotometric analysis, particularly for the determination of compounds containing a primary aromatic amino group. This application is centered on the principle of diazotization followed by a coupling reaction to form a highly colored and stable azo dye, which can be quantified using a spectrophotometer.

The general mechanism involves two key steps. First, the target analyte, such as a sulfonamide drug, is treated with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to convert its primary amine group into a diazonium salt. Second, this highly reactive diazonium salt is coupled with an aromatic amine like a dimethoxyaniline derivative. The coupling reaction results in the formation of an intensely colored azo compound. The absorbance of this resulting solution is then measured at its wavelength of maximum absorption (λmax), and the concentration of the analyte is determined by referencing a calibration curve.

A study on the determination of sulfamethoxazole (B1682508) (SMZ) utilized 2,5-dimethoxyaniline (B66101), an isomer of this compound, as a novel coupling agent. researchgate.net The method is based on the diazotization of the primary amine group of SMZ, followed by coupling with 2,5-dimethoxyaniline in a mildly acidic medium to form a stable orange-yellow azo dye with a maximum absorption at 475 nm. researchgate.net This method proved to be simple, rapid, sensitive, and accurate for determining the drug in bulk and pharmaceutical dosage forms. researchgate.net The high molar absorptivity of the formed dye indicates the high sensitivity of this analytical approach. researchgate.net Similarly, other aromatic amines like 4-amino-N,N-dimethylaniline are used in oxidative coupling reactions to produce colored products for spectrophotometric analysis. arabjchem.orgresearchgate.net These reactions, often carried out in the presence of an oxidizing agent like potassium dichromate, yield intensely colored condensation products. arabjchem.orgresearchgate.net

The selection of the coupling agent is critical, as it influences the spectral properties, such as the λmax and molar absorptivity, of the final azo dye. Dimethoxyaniline derivatives are often chosen due to the presence of electron-donating methoxy (B1213986) groups, which can enhance the color intensity and stability of the resulting dye. researchgate.net

Table 1: Performance Characteristics of a Spectrophotometric Method Using a Dimethoxyaniline Isomer Data based on the determination of Sulfamethoxazole using 2,5-dimethoxyaniline. researchgate.net

| Parameter | Value |

|---|---|

| λmax | 475 nm |

| Linear Range | 0.1 - 8 ppm |

| Molar Absorptivity | 5.11 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Limit of Detection (LOD) | 0.017 ppm |

| Limit of Quantification (LOQ) | 0.06 ppm |

| Correlation Coefficient (r²) | 0.9999 |

Chromatographic Analysis Techniques for Derivatives and Reaction Mixtures

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for the separation and quantification of this compound, its derivatives, and components within its reaction mixtures. The choice between these techniques often depends on the volatility, polarity, and thermal stability of the analytes.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable aromatic amines. lcms.czglsciences.com Due to the polar nature of the amino group, derivatization is a common strategy to improve chromatographic performance by reducing polarity and enhancing volatility. nih.gov A study involving the synthesis of halogenated derivatives of dimethoxyaniline, such as 4-bromo-2,6-dimethoxyaniline (B1595566), utilized GC-MS analysis to confirm the presence of the product isomers. amazonaws.com Another common derivatization technique for aromatic amines is iodination via a Sandmeyer-like reaction, which produces derivatives suitable for various GC detection methods, including GC-MS, GC with negative chemical ionization (GC-NCI-MS), and GC-tandem MS (GC-MS/MS). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is highly versatile and often preferred for the analysis of less volatile or thermally labile aromatic amines and their derivatives. lcms.cz It avoids the need for derivatization, which can simplify sample preparation. lcms.cz HPLC methods, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide excellent sensitivity and selectivity for the determination of a wide range of aromatic amines, even in complex matrices. lcms.cz For reaction mixtures involving the synthesis of this compound derivatives, such as in the preparation of azobenzene (B91143) compounds, HPLC is used to monitor reaction progress and purify the products. beilstein-journals.org The separation of structural isomers, which can be challenging in GC, is often more efficiently achieved with HPLC. lcms.cz

Table 2: Comparison of Chromatographic Techniques for Aromatic Amine Analysis

| Technique | Advantages | Considerations | Typical Detector |

|---|---|---|---|

| Gas Chromatography (GC) | High resolution, high sensitivity, well-established methods. nih.gov | Requires analyte volatility and thermal stability; derivatization often necessary for polar amines. nih.govbre.com | Mass Spectrometry (MS), Flame Ionization Detector (FID) |

| High-Performance Liquid Chromatography (HPLC) | Applicable to a wide range of polarities and molecular weights, avoids high temperatures, excellent for isomer separation. lcms.cz | Mobile phase selection can be complex; may have lower resolution than capillary GC for some compounds. | Mass Spectrometry (MS/MS), UV-Vis/Diode Array Detector (DAD) |

Electrochemical Detection Methods for Aromatic Amine Systems

Electrochemical methods offer a highly sensitive and often cost-effective alternative for the analysis of aromatic amines, including systems involving this compound. These techniques are based on the electrochemical activity (oxidation or reduction) of the amino group on an electrode surface. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and linear sweep voltammetry (LSV), are commonly employed. astm.orghueuni.edu.vn

The oxidation of aromatic amines at a solid electrode, such as a glassy carbon electrode (GCE), produces a measurable current that is proportional to the concentration of the amine. rsc.orgresearchgate.net The potential at which oxidation occurs is characteristic of the specific amine's molecular structure. The electron-donating methoxy groups in this compound are expected to facilitate its electrochemical oxidation by increasing the electron density on the aromatic ring, potentially lowering the oxidation potential compared to unsubstituted aniline (B41778).

To enhance the sensitivity and selectivity of detection, chemically modified electrodes (CMEs) are frequently used. hueuni.edu.vn For instance, the electropolymerization of an aniline derivative, such as 2,5-dimethoxyaniline, onto a GCE surface creates a polymer film (PDMA-GCE) that can significantly enhance the electrochemical response towards certain analytes. researchgate.net Such modified electrodes have been successfully applied to the detection of L- and D-glutamic acids, where the polymer film facilitates the oxidation process. researchgate.net The use of nanomaterials, such as metal-organic frameworks (MOFs), in electrode modification has also been shown to provide excellent linear relationships between peak current and analyte concentration with low detection limits for other aromatic compounds. hueuni.edu.vn

Indirect electrochemical methods can also be utilized. One such method involves the diazotization of the aromatic amine, followed by monitoring the excess nitrite reagent voltammetrically. rsc.org This approach provides an alternative means of quantification for aromatic amines. rsc.org

Table 3: Overview of Electrochemical Techniques for Aromatic Amine Detection

| Technique | Principle | Key Features |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell as the potential is linearly swept. Used to study redox processes. researchgate.net | Provides information on reaction mechanisms and electrochemical reversibility. researchgate.net |

| Differential Pulse Voltammetry (DPV) | Potential is applied in pulses, and the current is measured before each pulse. Enhances sensitivity by minimizing background charging currents. hueuni.edu.vn | High sensitivity, low detection limits, good resolution for quantitative analysis. hueuni.edu.vn |

| Linear Sweep Voltammetry (LSV) | The potential is swept linearly in one direction, and the resulting current is measured. astm.org | Used for quantitative determination of antioxidant content, such as aromatic amines in oils. astm.org |

Future Research Directions and Emerging Trends

Exploration of Novel Sustainable Synthetic Routes

The traditional synthesis of aromatic amines often involves multi-step processes that utilize harsh reagents and generate considerable waste. Future research will increasingly focus on the development of sustainable and efficient synthetic pathways to 4-Amino-2,6-dimethoxyaniline, aligning with the principles of green chemistry.

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as nitroreductases and transaminases, offers a highly selective and environmentally friendly alternative to conventional chemical reductions and aminations. nih.govmdpi.com Research into engineering enzymes with specific activity towards substituted nitroaromatics could lead to a direct and green synthesis of this compound from a corresponding precursor. This chemoenzymatic approach operates under mild conditions in aqueous media, avoiding the need for high-pressure hydrogenation and precious-metal catalysts. nih.govacs.org

Flow Chemistry: Continuous flow synthesis presents significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. acs.orgnih.gov Developing a continuous flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste streams. acs.org This methodology is particularly advantageous for handling potentially hazardous intermediates and for precise control over reaction parameters.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. tandfonline.com Investigating microwave-assisted protocols for the key synthetic steps towards this compound could provide a rapid and energy-efficient manufacturing process, eliminating the need for organic solvents and catalysts in some cases. tandfonline.com

| Strategy | Principle | Key Advantages | Potential Applicability to this compound Synthesis |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., nitroreductases) for specific chemical transformations. nih.govmdpi.com | High selectivity, mild reaction conditions (room temperature, aqueous media), reduced waste, avoids heavy metal catalysts. acs.org | Enzymatic reduction of a corresponding dinitro- or nitroamino-dimethoxybenzene precursor. |

| Flow Chemistry | Reactions are performed in a continuous stream within a microreactor. acs.org | Enhanced safety, superior process control, easy scalability, efficient mixing and heat transfer. nih.gov | Integration of nitration, reduction, and amination steps into a continuous, automated sequence. |

| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. tandfonline.com | Rapid reaction rates, increased yields, improved product purity, potential for solvent-free reactions. tandfonline.com | Acceleration of nucleophilic aromatic substitution or reduction steps in the synthetic pathway. |

Integration into Advanced Functional Materials

The electron-rich nature of this compound makes it an excellent candidate as a monomer for the synthesis of novel functional materials with tailored electronic and optical properties.

Future research in this area will likely focus on:

Conducting Polymers: Polyaniline is one of the most studied conducting polymers due to its high stability and tunable conductivity. nih.govacs.org The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to new polyanilines with modified properties. The methoxy (B1213986) groups are expected to increase the electron density of the polymer backbone, potentially lowering the oxidation potential and tuning the bandgap. This could result in polymers with enhanced solubility, processability, and specific electro-optical responses. mdpi.com